2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzenesulfonyl chloride with 4-hydroxyquinoline, followed by acylation with phenylacetyl chloride. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and sulfonyl-substituted molecules, such as:
- 2-(3-(phenylsulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(3-((4-methylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide .
Uniqueness
What sets 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide apart is its specific substitution pattern, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-12-13-20(14-18(17)2)32(30,31)23-15-27(22-11-7-6-10-21(22)25(23)29)16-24(28)26-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTSVQAUHCQKJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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